Enalaprilat

Description

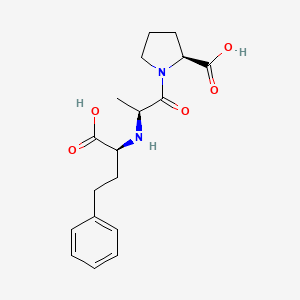

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFZMUMEGBBDTC-QEJZJMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84680-54-6 (Parent) | |

| Record name | Enalaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048975 | |

| Record name | Enalapril acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76420-72-9, 84680-54-6 | |

| Record name | Enalaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enalaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRILAT ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 151 °C | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enalaprilat's Mechanism of Action in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalaprilat, the active metabolite of the prodrug enalapril, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action revolves around the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By competitively inhibiting ACE, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the degradation of bradykinin, a vasodilator. This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in sodium and water retention, collectively contributing to its antihypertensive and cardioprotective effects. This guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound's therapeutic efficacy stems from its high-affinity binding to the active site of ACE, a zinc-dependent dipeptidyl carboxypeptidase. This binding prevents the conversion of angiotensin I to the physiologically active angiotensin II.[1][2] The inhibition of ACE by this compound is competitive, indicating that it reversibly binds to the enzyme's active site, competing with the natural substrate, angiotensin I.[3]

The reduction in angiotensin II levels has several profound downstream effects:

-

Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its decreased production leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[1][4]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in blood volume.[4][5]

-

Inhibition of Cardiac and Vascular Remodeling: Angiotensin II is implicated in pathological remodeling of the heart and blood vessels, contributing to conditions like left ventricular hypertrophy and fibrosis.[6][7] this compound's ability to suppress angiotensin II production helps to mitigate these detrimental effects.[6][8]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[2][4] By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through the stimulation of nitric oxide and prostacyclin release.[2][9]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

Caption: The Renin-Angiotensin-Aldosterone System and this compound's inhibitory action on ACE.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's pharmacokinetics and its effects on cardiovascular markers.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Effective Half-life (t½) | ~11 hours | Human | [3][10] |

| Peak Serum Concentration (Cmax) | 54.8 ± 29.5 ng/mL | Human | [11] |

| Time to Peak Concentration (Tmax) | 4.6 ± 1.6 hours | Human | [11] |

| Protein Binding | ~50% | Human | [12] |

| Renal Clearance | 158 ± 47 mL/min | Human | [12] |

Note: Pharmacokinetic parameters are for this compound following oral administration of enalapril maleate.

Table 2: Pharmacodynamic Effects of this compound

| Parameter | Effect | Condition | Reference |

| Systolic Blood Pressure | Significant reduction | Hypertension | [13][14] |

| Diastolic Blood Pressure | Significant reduction | Hypertension | [13][14] |

| Pulmonary Capillary Wedge Pressure | -37% vs -10% with placebo | Acute Pulmonary Edema | [15] |

| Systemic Vascular Resistance | Decreased by 32% | Chronic Heart Failure | [16] |

| Cardiac Output | Increased | Heart Failure | [5] |

| Left Ventricular Weight | Decreased by 18% | Hypertensive Rats | [6] |

| Myocardial Fibrosis | Diminished by 59% | Hypertensive Rats | [6] |

| ACE Inhibition (IC50) | Not explicitly stated in provided results | In vitro | |

| Binding Affinity (Ki) | 0.28 mM (for intestinal peptide carrier) | Rat | [17] |

Downstream Signaling Pathways

Beyond its primary effects on the RAAS, this compound has been shown to modulate other signaling pathways involved in cardiovascular pathology, particularly those related to cardiac fibrosis and remodeling.

ROS/p38MAPK/TGF-β1 Pathway

Research has indicated that this compound can inhibit cardiac fibroblast proliferation induced by Angiotensin II by blocking the Reactive Oxygen Species (ROS)/p38 Mitogen-Activated Protein Kinase (p38MAPK)/Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[7][18] Angiotensin II can stimulate the production of ROS, which in turn activates p38MAPK. Activated p38MAPK then promotes the expression of TGF-β1, a key profibrotic cytokine. This compound, by reducing Angiotensin II levels, can attenuate this entire cascade, thereby exerting its anti-fibrotic effects.[7]

Caption: this compound's inhibitory effect on the ROS/p38MAPK/TGF-β1 signaling pathway.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the ACE inhibitory activity of a compound like this compound. The assay is based on the spectrophotometric or fluorometric measurement of a product generated from an ACE-specific substrate.[19][20]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

ACE substrate (e.g., Hippuryl-Histidyl-Leucine (HHL) or a synthetic fluorogenic peptide)[19][20]

-

Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)[21]

-

This compound or other test inhibitors

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ACE in assay buffer.

-

Prepare a stock solution of the ACE substrate in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer to determine the IC50 value.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in triplicate:

-

Control wells: ACE solution and assay buffer.

-

Blank wells: Assay buffer only (no ACE).

-

Inhibitor wells: ACE solution and the corresponding this compound dilution.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).[20][22]

-

Initiate the reaction by adding the ACE substrate solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[22]

-

Stop the reaction (e.g., by adding a strong acid or, in the case of some kits, the reaction is read kinetically).

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [(Control - Inhibitor) / Control] * 100

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for ACE Inhibition Assay

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound's mechanism of action is a well-established paradigm in cardiovascular pharmacology. Its potent and specific inhibition of ACE provides a multi-faceted therapeutic approach to managing hypertension and heart failure. By attenuating the vasoconstrictor and salt-retaining effects of the RAAS and potentiating the vasodilatory actions of bradykinin, this compound effectively reduces blood pressure and cardiac workload. Furthermore, its ability to modulate downstream signaling pathways involved in cardiac fibrosis highlights its role in preventing pathological cardiovascular remodeling. The experimental protocols outlined provide a foundation for the continued investigation and characterization of ACE inhibitors in cardiovascular research.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Inhibitory Effects of this compound on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publires.unicatt.it [publires.unicatt.it]

- 9. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and this compound by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Enalapril in hypertension and congestive heart failure. Overall review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intravenous this compound for treatment of acute hypertensive heart failure in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound, a new parenteral angiotensin-converting enzyme inhibitor: rapid changes in systemic and coronary hemodynamics and humoral profile in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, this compound, and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 20. ACE Inhibition Assay [bio-protocol.org]

- 21. ACE-inhibitory activity assay: IC50 [protocols.io]

- 22. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its pharmacological target, the Angiotensin-Converting Enzyme (ACE). This compound is a potent competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. Understanding the precise molecular interactions between this compound and ACE is fundamental for the development of novel therapeutics targeting the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase within this pathway. It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.

This compound exerts its therapeutic effect by competitively inhibiting ACE. This inhibition reduces the production of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure. The following diagram illustrates the central role of ACE in the RAAS and the mechanism of its inhibition by this compound.

Binding Affinity and Kinetic Parameters of this compound to ACE

The interaction between this compound and ACE is characterized by high affinity and tight binding. The following tables summarize the key quantitative parameters that define this interaction, including the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), and kinetic rate constants.

Table 1: Binding Affinity of this compound to ACE

| Parameter | Value | Species/Source | Comments |

| Ki (Inhibitor Constant) | ~0.1 nM[1] | Serum ACE | Determined from Henderson plots, indicating a competitive tight-binding relationship.[1] |

| IC50 (Half-Maximal Inhibitory Concentration) | 1.94 nM[2][3] | Human Endothelial ACE | Determined by displacing a radiolabeled lisinopril analogue, [¹²⁵I]351A.[2][3] |

Table 2: Binding Kinetics of this compound to ACE

| Parameter | Value | Species/Source | Method/Comments |

| t½ (Dissociation Half-life) | 4.5 minutes | Hamster Ventricular ACE | Determined from the dissociation of [³H]this compound. |

| Koff (Dissociation Rate Constant) | ~0.00258 s⁻¹ | Hamster Ventricular ACE | Calculated from the dissociation half-life (Koff = 0.693 / t½). |

| Kon (Association Rate Constant) | Not explicitly found in the searched literature. | - | Further studies, such as those using surface plasmon resonance, would be required to determine this value. |

Experimental Protocols for Determining Binding Parameters

The quantitative data presented above are derived from specific biochemical and biophysical assays. Below are detailed methodologies for two key experimental approaches used to characterize the interaction between this compound and ACE.

Radioligand Displacement Assay for IC50 Determination

This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from ACE, allowing for the determination of its IC50 value.[2][4][5]

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from ACE.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) expressing ACE

-

Binding Buffer (e.g., 140 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.03 mM MgCl₂, 0.42 mM NaH₂PO₄, 10 mM HEPES, 2 mM sodium pyruvate, and 5 mM glucose, pH 7.4)

-

Radioligand: [¹²⁵I]351A (a radiolabeled lisinopril analogue)

-

This compound solutions of varying concentrations

-

NaOH solution (1 N)

-

Gamma counter

Procedure:

-

Cell Culture: Subconfluent HUVECs are cultured in 6-well plates.

-

Assay Preparation: The culture medium is replaced with 2.5 mL of fresh binding buffer containing 5% fetal bovine serum.

-

Competition: Varying concentrations of this compound (e.g., 0.1-50 nM) are added to the wells.

-

Radioligand Addition: A saturating concentration of [¹²⁵I]351A is added to each well.

-

Incubation: The plates are incubated at 37°C for 2 hours.

-

Washing: The cells are rinsed twice with binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: The cells are lysed with 0.5 mL of 1 N NaOH, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical radioligand displacement assay.

ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

This enzymatic assay directly measures the inhibitory effect of this compound on the catalytic activity of ACE using a synthetic substrate.[6][7][8][9][10]

Objective: To quantify the inhibition of ACE activity by this compound by measuring the formation of hippuric acid from the substrate HHL.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

Buffer: Sodium borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

This compound solutions of varying concentrations

-

Stopping Reagent: 1 M HCl

-

Extraction Solvent: Ethyl acetate

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Pre-incubation: A solution of ACE is pre-incubated with varying concentrations of this compound at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate to the pre-incubated mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding 1 M HCl.

-

Product Extraction: The product of the reaction, hippuric acid, is extracted from the aqueous phase using ethyl acetate.

-

Quantification: The amount of hippuric acid in the ethyl acetate layer is quantified. This can be done by measuring its absorbance at 228 nm using a spectrophotometer or by separating and quantifying it using an HPLC system.

-

Data Analysis: The percentage of ACE inhibition is calculated for each this compound concentration by comparing the amount of hippuric acid formed in the presence of the inhibitor to that formed in a control reaction without the inhibitor. The IC50 value can then be determined.

Conclusion

This compound demonstrates a high binding affinity for Angiotensin-Converting Enzyme, with Ki and IC50 values in the low nanomolar and sub-nanomolar range, respectively. This potent and tight-binding inhibition of ACE is the cornerstone of its therapeutic efficacy in treating hypertension and related cardiovascular diseases. The experimental protocols detailed in this guide, such as radioligand displacement assays and direct enzyme inhibition assays, are essential tools for characterizing the molecular pharmacology of ACE inhibitors and for the discovery and development of new therapeutic agents targeting the Renin-Angiotensin-Aldosterone System. Further kinetic studies to determine the association rate constant (Kon) would provide a more complete picture of the dynamic interaction between this compound and ACE.

References

- 1. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 8. idpublications.org [idpublications.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Enalaprilat

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalaprilat is the active diacid metabolite of the prodrug enalapril, and a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Unlike enalapril, which is administered orally, this compound is poorly absorbed from the gastrointestinal tract and is therefore formulated for intravenous (IV) administration.[2][3][4] This makes it a critical therapeutic agent for the management of hypertension in patients where oral therapy is not feasible.[1][5] This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous this compound, detailing its mechanism of action, quantitative parameters, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][6] Angiotensin II elevates blood pressure through direct vasoconstriction of arterioles and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][6]

By inhibiting ACE, this compound disrupts this cascade, leading to:

-

Decreased Plasma Angiotensin II: This results in reduced vasopressor activity and subsequent vasodilation.[3][7]

-

Decreased Aldosterone Secretion: The reduction in aldosterone leads to a mild increase in serum potassium and contributes to the reduction in fluid volume.[3][7]

-

Increased Bradykinin Levels: ACE is also identical to kininase, an enzyme that degrades bradykinin, a potent vasodilator peptide.[1][3] Inhibition of this enzyme increases bradykinin levels, which is believed to contribute to the therapeutic effects of this compound.[3][6]

The net result is a reduction in peripheral vascular resistance and a lowering of both systolic and diastolic blood pressure.[2][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of ACE within the RAAS and the inhibitory action of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Enalapril, this compound (Epaned, Vasotec) | Davis’s Drug Guide [nursing.unboundmedicine.com]

Enalaprilat: A Technical Guide on the Active Metabolite of Enalapril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[1][2] It functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, enalaprilat.[3][4][5][6] This conversion, which primarily occurs in the liver through the action of esterases, is essential for the drug's therapeutic effects.[3][4][5] this compound is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][7][8][9] Unlike its parent compound, this compound has poor oral bioavailability and is therefore formulated for intravenous administration when oral therapy is not feasible.[8][10][11][12] This guide provides an in-depth technical overview of this compound, focusing on its pharmacokinetics, mechanism of action, potency, and the experimental protocols used for its evaluation.

Pharmacokinetics: From Enalapril to this compound

The clinical efficacy of enalapril is entirely dependent on its conversion to this compound. Following oral administration, enalapril is well-absorbed, with approximately 60% of the dose being absorbed from the gastrointestinal tract.[4][13][14][15] The presence of food does not significantly affect its absorption.[2][14]

Once absorbed, enalapril undergoes rapid and extensive hydrolysis, primarily in the liver, to form this compound.[3][5][6] Peak plasma concentrations of the prodrug enalapril are observed within about one hour, while the active metabolite, this compound, reaches its peak plasma concentration approximately 3 to 4 hours after an oral dose of enalapril.[3][4][11][14][15]

This compound is primarily eliminated by the kidneys, with over 90% of an administered dose being recovered in the urine as the unchanged drug within 24 hours.[8][10][14] The elimination of this compound is characterized by a prolonged terminal phase, which is attributed to its tight binding to the ACE enzyme.[11][14] The effective half-life for the accumulation of this compound after multiple doses is approximately 11 hours.[4][8][13][14]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril and its active metabolite, this compound, in healthy adult volunteers following oral administration of enalapril.

Table 1: Pharmacokinetic Parameters of Enalapril

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~60% | [3][4][13][14] |

| Cmax (ng/mL) | 310.1 - 313.5 | [16] |

| Tmax (hours) | 1.06 - 1.13 | [3][15][16] |

| Half-life (t½) (hours) | 1.3 - 1.6 |[4][16] |

Table 2: Pharmacokinetic Parameters of this compound (after oral Enalapril administration)

| Parameter | Value | Reference |

|---|---|---|

| Cmax (ng/mL) | 54.8 - 57.2 | [16][17] |

| Tmax (hours) | 4.3 - 4.6 | [15][16][17] |

| Effective Half-life (t½) (hours) | ~11 | [4][8][13][14] |

| Protein Binding | ~50% | [10] |

| Renal Clearance (mL/min) | 158 ± 47 |[10] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism through which this compound exerts its antihypertensive effect is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[3][7] The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[18][19]

The process begins when the kidneys release the enzyme renin in response to low blood pressure.[18][20] Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide, angiotensin I.[18][20][21] The Angiotensin-Converting Enzyme (ACE), located primarily in the vascular endothelium of the lungs and kidneys, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1][18][20]

Angiotensin II has several physiological effects that lead to an increase in blood pressure:

-

Vasoconstriction : It directly causes the muscular walls of small arteries (arterioles) to constrict.[18][19][20]

-

Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[18][19][20]

-

Antidiuretic Hormone (ADH) Release : It triggers the pituitary gland to release ADH, which also increases water reabsorption in the kidneys.[18][20]

This compound competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[1][3][7][8] This inhibition leads to:

-

Decreased Angiotensin II Levels : This results in vasodilation (widening of blood vessels) and reduced vascular resistance.[1][3][7]

-

Decreased Aldosterone Secretion : This leads to a reduction in sodium and water retention, which decreases blood volume.[3][7]

-

Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its blood pressure-lowering effects.[3][5][7]

Signaling Pathway Diagram

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound inhibition.

Pharmacodynamics and Potency

This compound is a highly potent inhibitor of the Angiotensin-Converting Enzyme. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: In Vitro Potency of this compound

| Parameter | Value (nM) | Reference |

|---|---|---|

| IC50 | 1.94 - 2.4 | [9][22][23] |

The onset of action for intravenous this compound typically occurs within 15 minutes, with the maximum effect observed within one to four hours.[8][10] The duration of its hemodynamic effects is dose-related but generally lasts for about six hours at the recommended dose.[10]

Experimental Protocols: ACE Inhibition Assay

Determining the inhibitory potency (IC50) of compounds like this compound is a fundamental procedure in drug development. A common in-vitro method is the ACE inhibition assay, which measures the activity of ACE in the presence of varying concentrations of the inhibitor.

General Protocol for In Vitro ACE Inhibition Assay

This protocol provides a generalized methodology based on spectrophotometric or fluorometric detection of ACE activity.

-

Reagent Preparation :

-

ACE Enzyme Solution : Prepare a working solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., Tris-HCl buffer with ZnCl2).[25]

-

Substrate Solution : Prepare a solution of an ACE-specific substrate. A common substrate is Hippuryl-Histidyl-Leucine (HHL).[26][27] Alternatively, fluorogenic substrates like o-aminobenzoylglycyl-p-nitrophenylalanylproline can be used.[27]

-

Inhibitor Solutions : Prepare a series of dilutions of this compound (or the test compound) at various concentrations.

-

Stop Solution : A solution to terminate the enzymatic reaction, such as hydrochloric acid or a chelating agent like EDTA.[27]

-

-

Assay Procedure :

-

Incubation : In a microplate, add the ACE enzyme solution to wells containing either the buffer (for control) or one of the inhibitor dilutions.[25][28] Allow a short pre-incubation period (e.g., 5-10 minutes at 37°C).[28]

-

Reaction Initiation : Add the substrate solution to all wells to start the reaction.[28]

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[28]

-

Reaction Termination : Add the stop solution to all wells.[28]

-

-

Detection and Data Analysis :

-

Measurement : Measure the product of the reaction. For the HHL substrate, the hippuric acid produced can be extracted with ethyl acetate and measured by spectrophotometry at 228 nm.[26] For fluorogenic substrates, the fluorescence is measured using a microplate fluorometer.[27]

-

Calculation : The percentage of ACE inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

IC50 Determination : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[28]

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the IC50 value in an ACE inhibition assay.

Conclusion

This compound, the active diacid metabolite of the prodrug enalapril, is a cornerstone in the treatment of cardiovascular diseases. Its therapeutic efficacy is derived from its potent and specific inhibition of the Angiotensin-Converting Enzyme, a critical juncture in the Renin-Angiotensin-Aldosterone System. A thorough understanding of its pharmacokinetic profile, the nuances of its mechanism of action, and the experimental methodologies used to quantify its potency is essential for researchers and professionals in the field of drug development. This guide provides a consolidated technical resource to support further investigation and innovation in the domain of RAAS-modulating therapeutics.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. Clinical Pharmacology of Enalapril and this compound in Infants and Children [jscimedcentral.com]

- 5. SMPDB [smpdb.ca]

- 6. Human Metabolome Database: Showing metabocard for Enalapril (HMDB0014722) [hmdb.ca]

- 7. drugs.com [drugs.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. droracle.ai [droracle.ai]

- 16. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and this compound by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 21. news-medical.net [news-medical.net]

- 22. selleckchem.com [selleckchem.com]

- 23. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 24. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ACE-inhibitory activity assay: IC50 [protocols.io]

- 26. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 27. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Angiotensin-converting enzyme inhibitory assay [protocols.io]

The Definitive Guide to Enalaprilat's Interaction with the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of enalaprilat, the active metabolite of the prodrug enalapril, and its pivotal role in modulating the renin-angiotensin-aldosterone system (RAAS). This compound is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2] This document delves into its mechanism of action, presents quantitative data from key clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental designs.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting angiotensin-converting enzyme (ACE), a key metalloprotease in the RAAS.[3][4] ACE is responsible for the conversion of the decapeptide angiotensin I to the highly potent octapeptide angiotensin II.[5][6] By blocking this enzymatic conversion, this compound effectively reduces the circulating and tissue levels of angiotensin II.[1][5]

The reduction in angiotensin II levels leads to several downstream physiological effects:

-

Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its inhibition leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[2][3]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a mineralocorticoid that promotes sodium and water retention.[3][5] By lowering angiotensin II levels, this compound decreases aldosterone secretion, leading to a mild diuretic effect and a reduction in blood volume.[5]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which further contributes to vasodilation and the overall blood pressure-lowering effect.[3]

-

Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular apparatus in the kidneys. This results in an increase in plasma renin activity.[5][7]

The following diagram illustrates the central role of this compound in the RAAS cascade.

Caption: this compound's inhibition of ACE within the RAAS cascade.

Quantitative Effects of this compound on RAAS Components and Hemodynamics

The following tables summarize the quantitative impact of this compound on key parameters of the RAAS and cardiovascular system, as documented in various clinical studies.

Table 1: Pharmacokinetics of Enalapril and this compound

| Parameter | Enalapril | This compound | Reference(s) |

| Peak Serum Concentration (Cmax) | 313.5 ± 139.6 ng/mL | 54.8 ± 29.5 ng/mL | [8] |

| Time to Peak Concentration (Tmax) | 1.06 ± 0.30 h | 4.6 ± 1.6 h | [8] |

| Area Under the Curve (AUC₀₋∞) | 450.0 ± 199.5 ng·h/mL | 266.9 ± 122.7 ng·h/mL | [8] |

| Elimination Half-life (t½) | 1.3 - 1.6 h | ~11 h (effective) | [4][8][9] |

| Oral Bioavailability | ~60% (enalapril) | Poor (this compound) | [4][6] |

| Primary Route of Excretion | Renal | Renal (>90% unchanged) | [4][10][11] |

Table 2: Pharmacodynamic Effects of this compound in Hypertension

| Parameter | Dosage | Effect | Reference(s) |

| Supine Blood Pressure | 20 mg/day | Significant reduction | [12] |

| Erect Blood Pressure | 20 mg | Fell from 171/101 ± 17/10 to 122/80 ± 20/13 mmHg at 6 hours | [12] |

| ACE Activity | 20 mg | Reduced from 39.3 ± 11.9 to 4.1 ± 1.5 EU/ml at 4 hours | [12] |

| Plasma Renin Activity | 20 mg/day | Progressive increase | [12][13] |

| Plasma Angiotensin II | 20 mg/day | Significant decrease | [13] |

| Plasma Aldosterone | 20 mg/day | Significant decrease | [13] |

| Plasma Norepinephrine | 20 mg/day | Reduced from 311 ± 34 to 197 ± 33 pg/ml on day 120 | [13] |

| Serum Potassium | Up to 48 weeks | Mean increase of ~0.2 mEq/L | [5][6] |

Table 3: Effects of Enalapril in Heart Failure (CONSENSUS Trial)

| Parameter | Enalapril Group | Placebo Group | p-value | Reference(s) |

| 6-Month Mortality | 26% | 44% | 0.002 | [14] |

| 1-Year Mortality | 36% | 52% | < 0.001 | [15] |

| Mortality from Progressive Heart Failure | 22 deaths | 44 deaths | < 0.001 | [15] |

| Withdrawal due to Hypotension | 7 patients | 0 patients | - | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound's effects.

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

A common method for determining ACE activity is through a fluorometric assay.[16][17][18]

Principle: The assay utilizes a synthetic substrate that is cleaved by ACE to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the ACE activity in the sample.

Protocol Outline:

-

Sample Preparation: Serum or plasma samples are collected from subjects. For tissue samples, homogenization in a suitable buffer (e.g., containing Triton X-100 for optimal extraction) is required.[17]

-

Reagent Preparation:

-

Assay Procedure:

-

Samples and standards are added to a 96-well microplate.

-

The reaction is initiated by adding the substrate solution to all wells.

-

The plate is incubated at 37°C.

-

Fluorescence is measured kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320-340 nm, Em: 405 nm).[17][18]

-

-

Data Analysis: The rate of fluorescence increase (AU/min) is calculated. A standard curve is used to convert these rates into absolute units of ACE activity (e.g., mU).[18]

The following diagram illustrates the general workflow for an ACE activity assay.

Caption: General workflow for a fluorometric ACE activity assay.

Quantification of Angiotensin II and Aldosterone

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of angiotensin II and aldosterone in biological samples.[19][20]

Principle: This method provides high sensitivity and specificity by separating the analytes from the complex biological matrix using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.

Protocol Outline:

-

Sample Collection and Preparation:

-

Blood samples are collected, and serum or plasma is separated.

-

For "equilibrium" analysis, samples are incubated at 37°C to allow for the in-vitro generation of angiotensin peptides to reflect the in-vivo RAAS activity.[19]

-

Internal standards are added to the samples.

-

Proteins are precipitated, and the supernatant is extracted using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

The extracted samples are injected into an LC-MS/MS system.

-

The analytes are separated on a C18 column using a gradient elution.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for angiotensin II and aldosterone.

-

-

Data Analysis:

-

The peak areas of the analytes and internal standards are determined.

-

A calibration curve is constructed using known concentrations of standards.

-

The concentrations of angiotensin II and aldosterone in the samples are calculated from the calibration curve.

-

The following diagram outlines the key steps in the quantification of angiotensin II and aldosterone by LC-MS/MS.

Caption: Workflow for Angiotensin II and Aldosterone quantification by LC-MS/MS.

Conclusion

This compound's role as a cornerstone in the management of cardiovascular diseases stems from its potent and specific inhibition of angiotensin-converting enzyme. This action sets in motion a cascade of beneficial hemodynamic and neurohormonal effects, primarily driven by the reduction of angiotensin II and aldosterone, and the potentiation of bradykinin. The quantitative data from numerous clinical trials unequivocally demonstrate its efficacy in lowering blood pressure and improving outcomes in patients with heart failure. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel modulators of the renin-angiotensin-aldosterone system. This in-depth guide serves as a critical resource for researchers and drug development professionals dedicated to advancing cardiovascular pharmacotherapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Effects of enalapril in heart failure: a double blind study of effects on exercise performance, renal function, hormones, and metabolic state. | Heart [heart.bmj.com]

- 8. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and this compound by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2minutemedicine.com [2minutemedicine.com]

- 16. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

The Synthesis and Purification of Enalaprilat: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Enalaprilat for laboratory use. This compound, the active metabolite of the widely used angiotensin-converting enzyme (ACE) inhibitor Enalapril, is a potent inhibitor of the renin-angiotensin-aldosterone system.[1][2] This document outlines a common and effective two-step synthesis route commencing with the synthesis of its prodrug, Enalapril, followed by its hydrolysis to yield this compound. Detailed experimental protocols, purification techniques, and analytical characterization methods are presented to facilitate its preparation in a laboratory setting.

I. Chemical Synthesis Pathway

The laboratory synthesis of this compound is most commonly achieved through a two-step process. The first step involves the synthesis of Enalapril, the ethyl ester prodrug of this compound, via a reductive amination reaction.[3][4] Subsequently, Enalapril is hydrolyzed to the active diacid form, this compound.[1][5]

Caption: Workflow for the synthesis and purification of this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Enalapril

This protocol is based on the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[3]

Materials:

-

L-Alanyl-L-proline

-

Ethyl 2-oxo-4-phenylbutanoate

-

Raney Nickel (catalyst)

-

Ethanol

-

Hydrogen gas

-

Ethyl acetate

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Phosphoric acid (H₃PO₄), 1 M

-

Anhydrous sodium sulfate

-

Sodium chloride

Procedure:

-

Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (100-500 mg) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes.

-

Reaction: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen.

-

Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale yellow oily residue.

-

Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄.

-

Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials and byproducts.

-

Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid.

-

Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Enalapril as an oily substance.

B. Step 2: Hydrolysis of Enalapril to this compound

This protocol describes the base-catalyzed hydrolysis of the ethyl ester of Enalapril.[5]

Materials:

-

Crude Enalapril from Step 1

-

Ethanol

-

Sodium hydroxide (NaOH), 0.1 N solution

-

Glacial acetic acid

-

Ice-salt bath

Procedure:

-

Hydrolysis: Dissolve the crude Enalapril (e.g., 3.48 g, 0.01 mol) in a round-bottom flask containing ethanol (5 mL) and 0.1 N sodium hydroxide solution (10 mL).

-

Attach a reflux condenser and heat the mixture in a water bath under reflux for 3 hours.

-

Neutralization: After the reflux, cool the reaction mixture in an ice-salt bath.

-

Carefully neutralize the cooled solution to a pH of 7 with glacial acetic acid. The crude this compound may precipitate out of the solution.

III. Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and salts. Crystallization is a common and effective method for obtaining pure this compound.

Protocol: Crystallization

Materials:

-

Crude this compound

-

Purified water

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of warm purified water (e.g., 60°C).

-

Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

-

Isolation: Collect the precipitated white crystals of this compound by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold purified water to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

IV. Data Presentation

Table 1: Summary of Reactants and Products for Enalapril Synthesis

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| L-Alanyl-L-proline | 186.21 | 0.022 | 4 |

| Ethyl 2-oxo-4-phenylbutanoate | 206.23 | 0.043 | 10 |

| Enalapril (Crude) | 376.45 | - | ~3.30 |

Table 2: Expected Yield and Purity of Enalapril

| Parameter | Value | Reference |

| Yield | 30-70% | [3] |

| Purity (TLC) | ≥ 98.0% | [3] |

Table 3: Analytical Characterization Data for this compound

| Technique | Expected Results |

| HPLC-UV | A single major peak at the characteristic retention time for this compound. |

| ¹H NMR | Peaks corresponding to the protons of the proline, alanine, and phenylpropyl moieties, with the absence of the ethyl ester protons seen in Enalapril. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound (C₁₈H₂₄N₂O₅, MW: 348.39 g/mol ). |

V. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at a specific pH) and UV detection is commonly employed.[6][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The disappearance of the characteristic signals of the ethyl group from the Enalapril spectrum and the appearance of the carboxylic acid proton signal are indicative of successful hydrolysis.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the identity of this compound.[7][11][12]

VI. Concluding Remarks

This guide provides a foundational framework for the laboratory synthesis and purification of this compound. The described protocols are robust and can be adapted to specific laboratory conditions. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood. The purity of the final product should always be rigorously assessed using the analytical methods outlined to ensure its suitability for research and development purposes.

References

- 1. This compound | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 4. CN105294827A - Preparation method for enalapril maleate - Google Patents [patents.google.com]

- 5. impactfactor.org [impactfactor.org]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ijpar.com [ijpar.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

Enalaprilat Structure-Activity Relationship: A Deep Dive into ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active dicarboxylic acid metabolite of the prodrug enalapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its development marked a significant advancement in the treatment of hypertension and heart failure, moving away from the sulfhydryl-containing inhibitors like captopril to a new class of compounds with a different zinc-binding moiety and pharmacokinetic profile.[2][3] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the core principles of this compound's interaction with ACE, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and chemical processes.

Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[4] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II triggers a cascade of physiological effects, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and potentiation of the sympathetic nervous system. By blocking the production of angiotensin II, this compound leads to vasodilation, reduced aldosterone levels, and a subsequent decrease in blood pressure.[4]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention by this compound.

Caption: The RAAS pathway and the inhibitory action of this compound on ACE.

This compound Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogs is dictated by specific structural features that optimize its binding to the active site of ACE. The key interactions involve a zinc-binding group, the terminal carboxylate of the proline residue, and hydrophobic pockets within the enzyme.

Key Structural Features for ACE Inhibition:

-

Zinc-Binding Group: this compound possesses a carboxylate group that chelates the essential zinc ion in the ACE active site. This interaction is crucial for high-affinity binding. This distinguishes it from sulfhydryl-containing inhibitors like captopril.[2]

-

N-Carboxymethyl Dipeptide Core: The core structure mimics the C-terminal dipeptide of natural ACE substrates. The stereochemistry of the amino acid residues is critical for optimal binding.

-

Proline Moiety: The proline ring fits into the S2' subsite of ACE, and its terminal carboxylate group forms an important ionic interaction with a positively charged residue in the active site.

-

Side Chains: The side chains of the amino acid analogs occupy the S1 and S1' subsites of the enzyme. The size, shape, and hydrophobicity of these side chains significantly influence the inhibitory potency.

Quantitative SAR Data

The following table summarizes the in vitro ACE inhibitory activity (IC50 values) of this compound and other selected ACE inhibitors. IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Structure | IC50 (nM) | Reference |

| This compound | (S)-1-[N-[1-(carboxy)-3-phenylpropyl]-L-alanyl]-L-proline | 1.94 | [5] |

| Lisinopril | (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline | 1.2 | [6] |

| Captopril | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | 20.0 | [6] |

| Benazeprilat | (3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | 1.9 | N/A |

| Quinaprilat | (2S)-2-[[(2S)-1-carboxy-3-phenylpropyl]amino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 0.8 | N/A |

| Ramiprilat | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(carboxy)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | 1.5 | N/A |

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs generally involves the coupling of a dipeptide (e.g., L-alanyl-L-proline) with an α-keto acid or ester, followed by reductive amination.

General Synthetic Scheme:

Caption: A generalized synthetic pathway for producing this compound.

Detailed Method for Reductive Amination:

The following protocol is a generalized procedure based on common methods for the synthesis of enalapril.[7]

-

Dipeptide Preparation: L-alanyl-L-proline is prepared by standard peptide coupling methods, for example, by reacting N-protected L-alanine with L-proline methyl ester, followed by deprotection.[8]

-

Reaction Setup: In a reaction vessel, L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A hydrogenation catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product is then purified, often by crystallization or chromatography, to yield the enalapril prodrug.

-

Hydrolysis to this compound: The ester group of enalapril is hydrolyzed, either chemically (e.g., using a base like NaOH) or enzymatically, to yield the active drug, this compound.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound and its analogs on ACE is typically determined using a spectrophotometric or fluorometric assay. The following is a generalized protocol based on the use of the synthetic substrate N-Hippuryl-His-Leu (HHL).

Caption: A typical experimental workflow for an ACE inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

-

Prepare a solution of the substrate N-Hippuryl-His-Leu (HHL) in the same buffer.

-

Prepare serial dilutions of the test compounds (this compound analogs) in the buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE enzyme solution and the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a quenching agent, such as 1 M HCl.

-

The product of the reaction, hippuric acid, is then extracted with an organic solvent like ethyl acetate.

-

The mixture is centrifuged to separate the layers, and the absorbance of the hippuric acid in the organic layer is measured using a spectrophotometer at 228 nm.

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The structure-activity relationship of this compound has been extensively studied, revealing the critical molecular features required for potent ACE inhibition. The dicarboxylate zinc-binding group, the stereospecific dipeptide core, and the interactions of the side chains with the enzyme's hydrophobic pockets are all essential for high-affinity binding. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in the field of cardiovascular drug discovery. Future research in this area may focus on the design of tissue-specific ACE inhibitors or compounds with dual-targeting capabilities to further enhance therapeutic outcomes and minimize side effects.

References

- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]

- 8. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]

In Vitro Effects of Enalaprilat on Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, plays a crucial role in the management of hypertension and heart failure. Beyond its systemic effects on blood pressure regulation, this compound exerts direct effects on endothelial cells, which are critical for maintaining vascular health and function. This technical guide provides an in-depth overview of the in vitro effects of this compound on endothelial cell function, focusing on key cellular processes such as apoptosis, nitric oxide production, proliferation, migration, and the expression of adhesion molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and drug development in this area.

Effect of this compound on Endothelial Cell Apoptosis

Endothelial cell apoptosis, or programmed cell death, is a critical process in vascular homeostasis and pathology. Studies have investigated the potential of this compound to modulate endothelial cell apoptosis under different conditions.

Quantitative Data on Endothelial Cell Apoptosis

One study investigated the effect of enalapril on Human Umbilical Vein Endothelial Cells (HUVECs) apoptosis induced by serum from patients with Alzheimer's disease (AD). The results indicate that pretreatment with enalapril can significantly reduce apoptosis.[1] In contrast, another study found that this compound did not show a significant effect on endothelial apoptosis induced by serum deprivation at concentrations ranging from 5 x 10⁻⁸ to 10⁻⁶ M.[2]

| Treatment Group | Apoptosis Induction (Mean ± SD) | Reference |

| Control | 6.7 ± 3.69 | [1] |

| HUVECs + Sera from AD patients (24h) | 47.78 ± 0.65 | [1] |

| HUVECs pre-treated with 50 µM Enalapril (24h) + Sera from AD patients (24h) | 26.6 ± 2.63 | [1] |

| HUVECs + Sera from AD patients (24h) + 50 µM Enalapril (24h) | 56.87 ± 5.51 | [1] |

Experimental Protocol: Annexin V-Propidium Iodide Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial cell growth medium.

Treatment:

-

HUVECs are seeded in appropriate culture plates and allowed to adhere.

-

For pre-treatment, cells are incubated with 50 µM enalapril for 24 hours.

-

The apoptosis-inducing stimulus (e.g., serum from AD patients) is then added for a further 24 hours.

-

For post-treatment, the stimulus is added for 24 hours, followed by the addition of 50 µM enalapril for another 24 hours.

Staining and Analysis:

-

After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are then analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Effect of this compound on Endothelial Nitric Oxide (NO) Production

This compound is known to enhance the production of nitric oxide (NO), a key signaling molecule in the vasculature that promotes vasodilation and inhibits inflammation and thrombosis.

Signaling Pathway of this compound-Induced NO Production

This compound inhibits Angiotensin-Converting Enzyme (ACE), which not only decreases the production of angiotensin II but also prevents the degradation of bradykinin. Elevated bradykinin levels lead to the activation of bradykinin B2 receptors on endothelial cells. This activation triggers a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased NO production.[3][4]

Experimental Protocol: Measurement of Nitric Oxide

Nitrite (NO₂⁻), a stable metabolite of NO, can be measured in cell culture supernatants using the Griess reagent system.[1]

Sample Collection:

-

HUVECs are cultured and treated with this compound at desired concentrations and time points.

-

The cell culture supernatant is collected.

Griess Assay:

-

A standard curve is prepared using known concentrations of sodium nitrite.

-

50 µL of cell supernatant is added to a 96-well plate in triplicate.

-